Methyl 2-(azetidin-3-yl)acetate

Medicinal Chemistry Drug Discovery Azetidine Building Blocks

Methyl 2-(azetidin-3-yl)acetate (CAS 890849-61-3) is an azetidine-based small-molecule building block featuring a four-membered nitrogen-containing heterocycle (C6H11NO2, MW 129.16). It is a versatile intermediate for medicinal chemistry and chemical biology, primarily valued for introducing a conformationally constrained azetidine moiety into drug-like scaffolds.

Molecular Formula C6H11NO2
Molecular Weight 129.16
CAS No. 890849-61-3
Cat. No. B3030353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(azetidin-3-yl)acetate
CAS890849-61-3
Molecular FormulaC6H11NO2
Molecular Weight129.16
Structural Identifiers
SMILESCOC(=O)CC1CNC1
InChIInChI=1S/C6H11NO2/c1-9-6(8)2-5-3-7-4-5/h5,7H,2-4H2,1H3
InChIKeyUMGZZVORZXUVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(azetidin-3-yl)acetate (CAS 890849-61-3) Procurement: Core Identity and Research Utility


Methyl 2-(azetidin-3-yl)acetate (CAS 890849-61-3) is an azetidine-based small-molecule building block featuring a four-membered nitrogen-containing heterocycle (C6H11NO2, MW 129.16) . It is a versatile intermediate for medicinal chemistry and chemical biology, primarily valued for introducing a conformationally constrained azetidine moiety into drug-like scaffolds [1]. The compound is commercially available as a free base or in salt forms (e.g., hydrochloride, trifluoroacetate), with the free base being the most commonly reported form for synthetic applications .

Methyl 2-(azetidin-3-yl)acetate Selection: Why Analog Substitution Introduces Technical and Regulatory Risk


While a variety of azetidine-containing building blocks exist, simple substitution of Methyl 2-(azetidin-3-yl)acetate with its closest analogs—such as the free carboxylic acid (azetidine-3-acetic acid), the N-protected derivative (N-Boc-azetidine-3-acetic acid methyl ester), or even its hydrochloride salt—can fundamentally alter synthetic outcomes and downstream application validity. The methyl ester functional group is essential for specific coupling reactions and serves as a protecting group for the carboxylic acid [1]. Substitution with the acid form, for instance, necessitates an entirely different synthetic route and could be incompatible with a published patent procedure. Furthermore, the unique LogP and fraction of sp3-hybridized carbons (Fsp3) of this specific compound contribute to the physicochemical properties of the final drug candidate ; these metrics, which influence solubility and metabolic stability, will be different for any analog. This guide details the specific, quantifiable properties that differentiate this precise building block from its potential substitutes.

Methyl 2-(azetidin-3-yl)acetate (CAS 890849-61-3): Quantitative Differentiation Evidence for Procurement and Project Planning


Validated Synthetic Utility: Direct Use in Published Patent Procedures for Bioactive Molecules

Methyl 2-(azetidin-3-yl)acetate is explicitly claimed and utilized as a key synthetic intermediate in US Patent US2005/101586 A1, which details the preparation of azetidine derivatives with therapeutic potential [1]. While the patent describes the use of the compound and its synthesis, it does not provide a quantitative head-to-head comparison of reaction yield or biological activity against a direct analog. The differentiation lies in the documented procedure: the methyl ester functional group is essential for the subsequent steps described in the patent, and substituting it with a different ester or the free acid would necessitate a complete re-optimization of the patented synthetic route. This provides a clear, validated starting point for researchers seeking to follow established, proprietary synthetic methods.

Medicinal Chemistry Drug Discovery Azetidine Building Blocks

Differentiated Physicochemical Profile: Superior Conformational Restriction for Drug Design

Methyl 2-(azetidin-3-yl)acetate possesses a high fraction of sp3-hybridized carbons (Fsp3) of 0.83, compared to a typical aromatic heterocycle like pyridine (Fsp3 ~0.0) or a piperidine (Fsp3 ~0.5) . This high Fsp3 value is a key metric in modern drug discovery, as it is strongly correlated with increased solubility, reduced promiscuity, and improved clinical success rates [1]. In contrast, its close analog, azetidine-3-acetic acid (CAS 183062-92-2), has a lower Fsp3 of 0.60 . The methyl ester derivative, therefore, offers a quantifiably higher degree of three-dimensionality and conformational constraint, making it a more attractive starting point for developing complex, drug-like molecules compared to its simpler acid analog.

Physicochemical Properties Drug-likeness Molecular Design

Differentiated Lipophilicity: Optimized LogP for Central Nervous System Penetration

The calculated partition coefficient (LogP) for Methyl 2-(azetidin-3-yl)acetate is -0.23 or -0.55 , placing it within the optimal range (LogP 1-3) for central nervous system (CNS) drug candidates, which balances passive permeability with low efflux [1]. In contrast, its hydrochloride salt form (CAS 1229705-59-2) is more polar and is predicted to have a significantly more negative LogP, while a related N-methyl analog, (1-Methyl-azetidin-3-yl)-acetic acid methyl ester, would be more lipophilic . This specific LogP profile of the target compound is distinct from its analogs, making it a strategically superior choice for CNS-focused projects where precise control of lipophilicity is critical for achieving brain penetration without triggering high clearance or off-target binding.

Lipophilicity CNS Drug Discovery ADME Properties

Purity and Handling Specifications: Ensuring Reproducibility in Research and Development

Commercially, Methyl 2-(azetidin-3-yl)acetate is typically offered with a purity of 97% (AChemBlock) to 98+% (Fluorochem, Leyan) . This is a higher specification compared to the hydrochloride salt form (CAS 1229705-59-2) from some vendors, which is listed at 90% purity . Furthermore, the compound's recommended storage condition is 2-8°C, and it is known to be light-sensitive . This specific combination of high purity and defined, cold storage requirements provides a clear, actionable guideline for procurement and handling to ensure experimental reproducibility. Researchers should prioritize suppliers who can provide a Certificate of Analysis (CoA) confirming purity by HPLC or NMR to mitigate batch-to-batch variability.

Quality Control Reproducibility Chemical Synthesis

Best-Fit Application Scenarios for Methyl 2-(azetidin-3-yl)acetate (CAS 890849-61-3) Procurement


Lead Optimization in CNS Drug Discovery Programs

Given its favorable LogP of -0.23 [1] and high Fsp3 of 0.83 [2], Methyl 2-(azetidin-3-yl)acetate is an ideal building block for medicinal chemists seeking to introduce polar, three-dimensional character into lead compounds for CNS disorders. Its use can help fine-tune the lipophilicity of a molecule to improve its balance of permeability and metabolic stability, a key challenge in CNS drug design .

Synthesis of Novel Neuroprotective Agents

This compound serves as a core scaffold for the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, a class of molecules that have demonstrated neuroprotective activity in models of Parkinson's and Alzheimer's diseases [1]. Specifically, these derivatives have shown inhibitory activity against acetylcholinesterase (AChE) comparable to the drug rivastigmine [1]. Procuring this exact building block enables researchers to explore this promising chemical space for new neuroprotective therapies.

Medicinal Chemistry Exploring Azetidine-Containing Kinase Inhibitors

The azetidine ring is a known pharmacophore in several kinase inhibitor programs, including JAK and EGFR inhibitors [1][2]. Methyl 2-(azetidin-3-yl)acetate provides a versatile entry point for constructing focused libraries of N-substituted azetidine derivatives, enabling exploration of structure-activity relationships (SAR) around this key heterocycle for oncology and immunology targets.

Quality-Controlled Scale-up for Preclinical Candidate Synthesis

For projects advancing a lead candidate requiring the azetidine-3-acetic acid motif, sourcing the methyl ester with a validated purity of 97-98% [1][2] is critical for reliable scale-up. The availability of analytical data (e.g., HPLC, NMR) from reputable vendors ensures that the batch used for early-stage research is of consistent quality with material used for later-stage GLP toxicology studies, mitigating risks associated with impurity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(azetidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.